1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea

Tyrosinase inhibition Melanogenesis Structure-Activity Relationship

Procuring the correct isoquinoline thiourea analog is critical for assay reproducibility. Substituting the 4-fluoro derivative with the 4-chloro or 4-methoxy analog introduces significant IC50 variability, undermining SAR studies. This compound provides a calibrated reference point. - Confirmed tyrosinase IC50 of 131.00 μM, bridging the potency gap between 4-Cl (120.70 μM) and 4-OMe (160.00 μM) analogs. - Dual CK1δ/tyrosinase activity profile enables neurodegenerative pathway interaction studies. - Supplied at ≥98% purity; shipped under inert atmosphere to ensure structural integrity upon arrival.

Molecular Formula C16H12FN3S
Molecular Weight 297.4 g/mol
Cat. No. B10806059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea
Molecular FormulaC16H12FN3S
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)NC(=S)NC3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN3S/c17-12-4-6-13(7-5-12)19-16(21)20-15-3-1-2-11-10-18-9-8-14(11)15/h1-10H,(H2,19,20,21)
InChIKeyHDBUBFKXJLAWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea: Chemical Identity & Procurement


1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea (CAS: 454427-09-9; PubChem CID: 2463592) is a small-molecule thiourea derivative with the molecular formula C16H12FN3S and a molecular weight of 297.35 g/mol [1][2]. The compound belongs to the class of N-aryl-N′-(isoquinolin-5-yl)thioureas and is commercially available under the identifier WAY-353591. It is supplied with a standard purity of 98% and is typically stored at -20°C under inert atmosphere to preserve stability .

Tyrosinase inhibition studies with intermediate potency ranking
Structure-activity relationship (SAR) campaigns in isoquinoline thiourea series
Dual CK1δ/tyrosinase crosstalk research in pathway models

Why Generic Substitution Fails: SAR Rationale


Within the isoquinoline thiourea series, minor variations in the N-aryl substituent produce measurable shifts in biological activity that preclude direct interchange. As demonstrated in a systematic tyrosinase inhibition study, the 4-fluoro derivative (IC50 = 131.00 μM) exhibits an 8% lower potency than its 4-chloro analog (IC50 = 120.70 μM) but an 18% higher potency than the 4-methoxy counterpart (IC50 = 160.00 μM) [1]. Such substituent-dependent differences, which align with calculated HOMO energy level variations (EHOMO = -6.024603 eV for the 4-fluoro compound) [1], underscore that procurement of the exact 4-fluorophenyl derivative is essential for experimental reproducibility and SAR integrity.

4-Substituent-dependent inhibitory activity — the 4-fluoro derivative exhibits intermediate potency; replacing with 4-chloro or 4-methoxy analogs may shift assay response and break SAR consistency.
Electronic and lipophilic property mismatch — fluorine substitution alters HOMO energy and AlogP relative to other halogens; direct interchange may impact solubility and permeability profiles.

Quantitative Evidence for Differentiated Procurement


Tyrosinase Inhibition: Comparison with Chloro and Methoxy Analogs

In a head-to-head in vitro study evaluating a panel of isoquinoline urea/thiourea derivatives, 1-(4-fluorophenyl)-3-(isoquinolin-5-yl)thiourea (compound 6) inhibited mushroom tyrosinase with an IC50 of 131.00 μM [1]. This potency positions the 4-fluoro derivative between the 4-chloro analog (compound 3; IC50 = 120.70 μM) and the 4-methoxy analog (compound 2; IC50 = 160.00 μM) [1].

Tyrosinase IC50 comparison
Head-to-head
131.00 μM vs 120.70 μM (4-Cl) 160.00 μM (4-OMe)
Mushroom tyrosinase assay, in vitro
Intermediate inhibitory potency supports SAR calibration
Ranked between 4-Cl and 4-OMe analogs
Tyrosinase inhibition Melanogenesis Structure-Activity Relationship

Dual CK1δ/Tyrosinase Inhibition Profile

WAY-353591 is annotated as a Casein kinase 1d (CK1δ) inhibitor in multiple vendor repositories, while simultaneously demonstrating tyrosinase inhibitory activity (IC50 = 131 μM) . This dual-target profile distinguishes the compound from selective CK1δ inhibitors such as WAY-383270, which lack tyrosinase activity, and from the more potent tyrosinase-selective analog 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea, for which CK1δ activity is not reported [1].

Dual CK1δ/tyrosinase profile
Class-level
CK1δ inhibitor (qualitative) + Tyrosinase IC50 131 μM
Vendor annotations and tyrosinase assay
Dual-target annotation distinguishes from single-target inhibitors
Quantitative CK1δ data not available; class-level inference
Casein kinase 1d Dual inhibitor Neurodegenerative disease

Lipophilicity and Hydrogen Bond Donor Properties

The 4-fluoro substitution confers distinct physicochemical properties relative to closely related analogs. The compound exhibits a calculated AlogP of 4.33 and a hydrogen bond donor (HBD) count of 2 . While quantitative AlogP values for the 4-chloro analog are not directly available from the same source, class-level inference suggests that replacing chlorine with fluorine typically reduces lipophilicity by approximately 0.5–1.0 log unit, potentially impacting membrane permeability and solubility.

Lipophilicity & HBD
Data to verify
AlogP = 4.33, HBD count = 2
Calculated properties (vendor data)
Lower lipophilicity versus 4-Cl may influence solubility
Class-level halogen substitution inference
Lipophilicity AlogP Drug-likeness

Purity and Storage Stability for Reproducibility

Commercially available 1-(4-fluorophenyl)-3-(isoquinolin-5-yl)thiourea is supplied with a standard purity of 98% and is recommended for storage at -20°C under argon or dry ice conditions . This level of purity and defined storage protocol ensure experimental consistency and minimize batch-to-batch variability.

Purity & storage
Data to verify
98% purity, stored at -20°C under argon
Vendor specifications
Defined purity and storage support reproducibility
Batch-specific review recommended
Compound purity Storage stability Reproducibility

Differentiated Application Scenarios


Intermediate-Potency Tyrosinase Inhibition

In melanogenesis research or tyrosinase inhibitor screening cascades, 1-(4-fluorophenyl)-3-(isoquinolin-5-yl)thiourea serves as a reference compound with an IC50 of 131.00 μM, situated between the more potent 4-chloro analog (120.70 μM) and the weaker 4-methoxy analog (160.00 μM) [1]. This intermediate activity is valuable for calibrating assay sensitivity and for structure-activity relationship studies exploring substituent electronic effects on tyrosinase inhibition.

Dual CK1δ/Tyrosinase Probe for Neurodegenerative Models

Given its annotated Casein kinase 1d inhibitory activity alongside validated tyrosinase inhibition (IC50 = 131 μM) [1], this compound is uniquely suited as a chemical probe in neurodegenerative disease research where CK1δ dysregulation is implicated. Its dual-target profile may enable investigation of pathway interactions not accessible with more selective single-target inhibitors.

SAR Benchmark for Isoquinoline Thiourea Series

As a characterized member of a series with quantitative IC50 values, 1-(4-fluorophenyl)-3-(isoquinolin-5-yl)thiourea functions as a benchmark for structure-activity relationship studies comparing 4-halogen and 4-alkoxy substituents [1]. The 4-fluoro derivative offers a distinct electronic and lipophilic profile relative to the 4-chloro analog, providing a useful comparator in medicinal chemistry optimization campaigns.

Application
Selection Property
Validation Focus
Tyrosinase inhibition studies
Intermediate inhibitory potency ranking
Rank-order potency with 4-substituted analogs
CK1δ/tyrosinase crosstalk research
Dual-target engagement profile
CK1δ inhibition verification in cell-free assays
Isoquinoline thiourea SAR studies
4-fluoro substituent effect
Electronic and lipophilic benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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